molecular formula C8H10N4S B2606624 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine CAS No. 957242-02-3

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine

Cat. No.: B2606624
CAS No.: 957242-02-3
M. Wt: 194.26
InChI Key: JVSXGQJCOWEOBS-UHFFFAOYSA-N
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Description

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine is a heterocyclic compound that features both pyrazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method includes:

    Formation of the Pyrazole Ring: This can be achieved by reacting 1,3-diketones with hydrazine derivatives under acidic conditions.

    Formation of the Thiazole Ring: This involves the cyclization of α-haloketones with thiourea.

    Coupling Reaction: The final step involves coupling the pyrazole and thiazole rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine has several applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors for various enzymes and receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dimethyl-1H-pyrazole-4-ylboronic acid
  • 1,5-Dimethyl-1H-pyrazole-4-ylboronic acid pinacol ester

Uniqueness

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine is unique due to the presence of both pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential for multiple applications in various fields.

Properties

IUPAC Name

4-(1,5-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-5-6(3-10-12(5)2)7-4-13-8(9)11-7/h3-4H,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSXGQJCOWEOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808516
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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